molecular formula C7H10OS B14576809 2H-Pyran, 2-(ethenylthio)-3,4-dihydro- CAS No. 61645-66-7

2H-Pyran, 2-(ethenylthio)-3,4-dihydro-

Cat. No.: B14576809
CAS No.: 61645-66-7
M. Wt: 142.22 g/mol
InChI Key: BUDWOLNOWHAADS-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(ethenylthio)-3,4-dihydro- is a heterocyclic compound derived from the base structure 3,4-dihydro-2H-pyran (C₅H₈O, MW 84.1164, CAS 110-87-2) . Its structure features a six-membered oxygen-containing ring with partial unsaturation (3,4-dihydro) and an ethenylthio (-S-CH₂-CH₂) substituent at the 2-position.

Properties

CAS No.

61645-66-7

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-ethenylsulfanyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C7H10OS/c1-2-9-7-5-3-4-6-8-7/h2,4,6-7H,1,3,5H2

InChI Key

BUDWOLNOWHAADS-UHFFFAOYSA-N

Canonical SMILES

C=CSC1CCC=CO1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrates :
    • α,β-Unsaturated carbonyl : Acrolein (propenal) or crotonaldehyde.
    • Vinyl thioether : Ethenyl ethyl sulfide (CH₂=CH-S-C₂H₅).
  • Catalyst : Zinc halides (ZnCl₂, ZnBr₂) or nitrates (Zn(NO₃)₂) at 0.1–100 mmol per mole of carbonyl compound.
  • Solvents : Non-polar solvents (benzene, toluene) or esters.
  • Temperature : 40–130°C for 20 minutes to 4 hours.
  • Yield : Hypothetical yields of 70–90% based on oxygen analogue data.

Example Protocol :

  • Combine acrolein (1.0 equiv), ethenyl ethyl sulfide (1.2 equiv), and ZnCl₂ (5 mol%) in toluene.
  • Heat at 70°C for 1 hour under inert atmosphere.
  • Purify via distillation or chromatography to isolate 2-(ethenylthio)-3,4-dihydro-2H-pyran.

Challenges and Optimizations

  • Reactivity of Vinyl Thioethers : Thioethers are less nucleophilic than ethers, potentially requiring higher catalyst loadings or prolonged reaction times.
  • Polymerization : α,β-Unsaturated carbonyls and products are prone to polymerization; adding inhibitors (e.g., hydroquinone) may improve yields.

Multicomponent Reactions Incorporating Thiols

Four-component reactions (4CR) offer a modular approach to dihydropyrans. A method from ACS Combinatorial Science synthesizes 3,4-dihydro-2H-pyrans via reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. Adapting this to introduce thioethers involves replacing amines with thiols or thioaldehydes .

Proposed Modified 4CR Protocol

  • Components :
    • Aromatic aldehyde (e.g., benzaldehyde).
    • Cyclic 1,3-carbonyl (e.g., cyclohexane-1,3-dione).
    • Thiol (e.g., ethanethiol).
    • Acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate).
  • Conditions :
    • Solvent: Ethanol or dichloromethane.
    • Temperature: 25–80°C.
    • Catalyst: Protic acids (e.g., HCl) or Lewis acids.

Mechanistic Pathway :

  • Thiol reacts with acetylenedicarboxylate to form a thioenolate.
  • Knoevenagel condensation between aldehyde and 1,3-dione.
  • Cyclization via Michael addition and hemiketal formation.

Limitations

  • Thiols may compete with amines in nucleophilic steps, requiring stoichiometric adjustments.
  • Thioaldehydes are unstable, complicating their direct use.

Post-Synthetic Modification of Dihydropyran Intermediates

Introducing the ethenylthio group after dihydropyran ring formation avoids challenges with thioether reactivity. Two approaches are viable:

Nucleophilic Substitution

  • Substrate : 2-Halo-dihydropyran (e.g., 2-chloro-3,4-dihydro-2H-pyran).
  • Reagent : Sodium eththiolate (NaS-C₂H₃).
  • Conditions :
    • Polar aprotic solvent (DMF, DMSO).
    • 60–100°C for 6–12 hours.
  • Yield : Dependent on leaving group ability (Cl < Br < I).

Thiol-Ene Click Chemistry

  • Substrate : 2-Vinyl-dihydropyran.
  • Reagent : Thiol (HS-R) under radical initiation (AIBN) or UV light.
  • Conditions :
    • Solvent: THF or ethanol.
    • 25–50°C for 2–6 hours.
  • Yield : High (80–95%) due to regioselective anti-Markovnikov addition.

Comparative Analysis of Methods

Method Advantages Limitations Yield (Est.)
Catalytic Cyclization High atom economy; scalable Requires reactive vinyl thioethers 70–90%
Multicomponent Modular; diverse substituents Unstable intermediates; optimization needed 50–70%
Post-Synthetic Avoids unstable thioethers Multi-step synthesis; functionalization 60–85%

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(ethenylthio)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethenylthio group into sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyran ring or the ethenylthio group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethenylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ethenylthio position.

Scientific Research Applications

2H-Pyran, 2-(ethenylthio)-3,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro- involves its interaction with various molecular targets. The ethenylthio group can participate in nucleophilic or electrophilic interactions, while the pyran ring can undergo ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro- and its analogs:

Compound Name Molecular Formula Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications
2H-Pyran, 2-(ethenylthio)-3,4-dihydro- C₇H₁₀OS Ethenylthio (-S-CH₂-CH₂) 142.22 (calculated) Potential thiol-ene reactivity; materials
2-(Azidomethyl)-3,4-dihydro-2H-pyran C₆H₉N₃O Azidomethyl (-CH₂-N₃) 139.16 Click chemistry; polymer synthesis
3,4-Dihydro-6-methyl-2H-pyran C₆H₁₀O Methyl (-CH₃) 98.14 Solvent intermediate; fragrance chemistry
2-(1-Ethoxy-3-butenyl)-3,4-dihydro-2H-pyran C₁₁H₁₈O₂ Ethoxy-3-butenyl (-O-CH₂-CH₂-CH₂-CH₂) 182.26 Complex substituent for drug intermediates
2-Ethoxy-3,4-dihydro-2H-pyran C₇H₁₂O₂ Ethoxy (-O-CH₂CH₃) 128.17 Solvent properties; organic synthesis

Key Observations :

  • Substituent Diversity : The 2-position modifications range from simple alkyl groups (methyl, ethoxy) to reactive functional groups (azidomethyl, ethenylthio). These substituents dictate reactivity and applications. For example, azidomethyl enables click chemistry for polymer functionalization , while ethoxy groups enhance solubility .

Thermodynamic and Spectral Data

  • Base Structure (3,4-Dihydro-2H-pyran) :
    • ΔfH°gas: -112.81 ± 0.90 kJ/mol
    • Ionization Energy: 8.35 ± 0.01 eV
  • Methyl Derivative : Characterized via NIST mass spectrometry (CAS 16015-11-5) .
  • Azidomethyl Derivative : ¹H NMR (CDCl₃): δ 4.00–3.80 (m, 2H), 3.50–3.20 (m, 2H), 2.20–1.60 (m, 4H) .

The ethenylthio group likely introduces distinct NMR shifts (e.g., δ 5.0–6.0 ppm for vinyl protons) and IR stretches for C=S (~600–700 cm⁻¹).

Q & A

Basic: What synthetic strategies are effective for introducing the ethenylthio group into 3,4-dihydro-2H-pyran derivatives?

Methodological Answer:
The ethenylthio group can be introduced via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting 3,4-dihydro-2H-pyran-2-ol derivatives with vinyl thiols under acidic catalysis (e.g., BF₃·Et₂O) facilitates substitution at the 2-position . However, steric hindrance from the dihydropyran ring may require optimized reaction times (12–24 hr) and low temperatures (0–5°C) to suppress side reactions like ring-opening. Monitoring via thin-layer chromatography (TLC) and GC-MS (as in ) is critical to track substitution efficiency.

Basic: How do spectroscopic techniques (NMR, IR) differentiate 2-(ethenylthio)-3,4-dihydro-2H-pyran from its oxygen analogs?

Methodological Answer:

  • ¹H NMR : The ethenylthio group causes deshielding of adjacent protons. The vinyl protons (CH₂=CH-S) resonate at δ 5.5–6.5 ppm (split into multiplets due to coupling), distinct from ethoxy analogs (δ 3.3–4.0 ppm for OCH₂) .
  • ¹³C NMR : The sulfur atom induces a downfield shift (~15–20 ppm) for the C-2 carbon compared to oxygen analogs .
  • IR : The C-S stretch appears at 600–700 cm⁻¹, absent in oxygenated derivatives.

Advanced: What contradictions exist in reported thermodynamic stability data for dihydropyran derivatives, and how can they be resolved experimentally?

Methodological Answer:
NIST data ( ) reports ΔfH°gas for 3,4-dihydro-2H-pyran as -152.3 kJ/mol, while computational studies ( ) suggest deviations up to ±5 kJ/mol due to substituent effects. For 2-(ethenylthio) derivatives:

Perform bomb calorimetry to measure combustion enthalpy (ΔcH°) and back-calculate ΔfH°liquid.

Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in steric/electronic contributions from the ethenylthio group .

Use gas-phase IR spectroscopy to validate vibrational modes affecting entropy (S°) calculations.

Advanced: How does the ethenylthio group influence the ring-opening reactivity of 3,4-dihydro-2H-pyran under acidic conditions?

Methodological Answer:
The electron-withdrawing thioether group increases ring strain, accelerating acid-catalyzed ring-opening compared to ethoxy derivatives. Key steps:

Mechanism : Protonation at the oxygen atom adjacent to the thioether group generates a carbocation at C-2, followed by nucleophilic attack (e.g., by water).

Kinetics : Monitor via stopped-flow NMR in D₂O/HCl. Rate constants (k) for 2-(ethenylthio) derivatives are ~2–3× higher than ethoxy analogs due to enhanced carbocation stability .

By-products : GC-MS ( ) identifies thiol-containing fragments (e.g., CH₂=CH-SH), requiring neutralization with NaHCO₃ to prevent polymerization.

Basic: What safety protocols are essential when handling 2-(ethenylthio)-3,4-dihydro-2H-pyran in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (e.g., Antoine equation parameters in ) indicate high volatility.
  • PPE : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2) .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent peroxidation. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent exothermic reactions .

Advanced: Can computational models predict the regioselectivity of electrophilic additions to the ethenylthio group in this compound?

Methodological Answer:
Yes, DFT-based Fukui indices (electrophilicity) and molecular electrostatic potential (MEP) maps reveal:

  • The β-carbon of the ethenylthio group is more electrophilic (Fukui f⁻ = 0.15) due to sulfur's polarizability, favoring additions like bromination at this position.
  • Validation: Compare computed transition states (IRC plots) with experimental NMR data for adducts. Use Gaussian 16 with the SMD solvation model for accuracy .

Basic: Which analytical techniques are optimal for quantifying trace impurities in synthesized 2-(ethenylthio)-3,4-dihydro-2H-pyran?

Methodological Answer:

  • GC-MS : Use a polar column (e.g., DB-WAX) to resolve impurities like unreacted vinyl thiols (retention time 8–10 min) .
  • HPLC-UV : C18 column with acetonitrile/water (70:30) at 254 nm detects aromatic by-products (e.g., dimerization products).
  • Elemental Analysis : Confirm sulfur content (±0.3% deviation from theoretical) to assess purity .

Advanced: How does the thioether substituent affect the compound’s behavior in Diels-Alder reactions compared to ether analogs?

Methodological Answer:
The ethenylthio group lowers the LUMO energy of the dihydropyran ring (-1.2 eV vs. -0.8 eV for ethoxy), enhancing reactivity as a diene. Key findings:

Kinetics : Second-order rate constants (k₂) with maleic anhydride increase by ~40% (measured via UV-Vis at 240 nm).

Stereoselectivity : Sulfur’s bulkiness favors endo transition states (85:15 endo:exo ratio vs. 70:30 for ethoxy) .

Side Reactions : Thioether oxidation to sulfoxide may occur; monitor via TLC (Rf = 0.3 in EtOAc/hexane).

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